![molecular formula C11H12N2O4 B1333784 4-Morpholino-3-nitrobenzaldehyde CAS No. 300541-91-7](/img/structure/B1333784.png)
4-Morpholino-3-nitrobenzaldehyde
Overview
Description
4-Morpholino-3-nitrobenzaldehyde is an organic compound with the molecular formula C11H12N2O4 . It has a molecular weight of 236.22 .
Synthesis Analysis
The synthesis of 4-Morpholino-3-nitrobenzaldehyde involves a reaction with N-ethyl-N,N-diisopropylamine in dichloromethane at 0°C for 5 hours . The product is then purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of 4-Morpholino-3-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (-NO2), an aldehyde group (-CHO), and a morpholino group (-N(CH2CH2)2O) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Morpholino-3-nitrobenzaldehyde are not detailed in the search results, compounds with similar structures are known to participate in various chemical reactions. For instance, derivatives of benzaldehyde, such as 4-fluoro-3-nitrobenzaldehyde, have been extensively studied for their reactivity .Physical And Chemical Properties Analysis
4-Morpholino-3-nitrobenzaldehyde is a solid compound with a predicted melting point of 57-59°C and a predicted boiling point of 431.6±45.0 °C . Its density is predicted to be 1.340±0.06 g/cm3 .Scientific Research Applications
Antisense Oligonucleotide Research
The morpholino group of 4-Morpholino-3-nitrobenzaldehyde is significant in the field of antisense oligonucleotides . These are synthetic molecules designed to bind to RNA and modulate gene expression. The morpholino group enhances the stability and specificity of these oligonucleotides, making them powerful tools for genetic research and therapy.
Safety And Hazards
Future Directions
While specific future directions for 4-Morpholino-3-nitrobenzaldehyde are not detailed in the search results, compounds with similar structures have been studied for their potential biological activities . This suggests that 4-Morpholino-3-nitrobenzaldehyde could also be a subject of future research in this area.
properties
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKXKQSXJAHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371766 | |
Record name | 4-Morpholino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-3-nitrobenzaldehyde | |
CAS RN |
300541-91-7 | |
Record name | 4-Morpholino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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